molecular formula C25H25NO8 B3271912 4-METHYLUMBELLIFERYL-2-ACETAMIDO-4,6-*O- BENZYLIDENE CAS No. 55673-91-1

4-METHYLUMBELLIFERYL-2-ACETAMIDO-4,6-*O- BENZYLIDENE

Cat. No.: B3271912
CAS No.: 55673-91-1
M. Wt: 467.5 g/mol
InChI Key: BPLXEJLPANVWGR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-METHYLUMBELLIFERYL-2-ACETAMIDO-4,6-*O- BENZYLIDENE involves multiple steps, typically starting with the preparation of 4-methylumbelliferone. This compound is then subjected to acetylation and benzylidene protection reactions to yield the final product . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformations. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

4-METHYLUMBELLIFERYL-2-ACETAMIDO-4,6-*O- BENZYLIDENE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 4-METHYLUMBELLIFERYL-2-ACETAMIDO-4,6-*O- BENZYLIDENE involves its hydrolysis by specific enzymes, leading to the release of 4-methylumbelliferone, which is highly fluorescent. This fluorescence can be measured to quantify enzyme activity. The molecular targets include various glycosidases and proteases, and the pathways involved are typically those related to carbohydrate metabolism and protein degradation .

Comparison with Similar Compounds

4-METHYLUMBELLIFERYL-2-ACETAMIDO-4,6-*O- BENZYLIDENE is unique due to its specific structure and the resulting fluorescence properties. Similar compounds include:

These compounds share the core 4-methylumbelliferone structure but differ in their functional groups, leading to variations in their applications and enzyme specificities .

Properties

IUPAC Name

N-[8-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO8/c1-13-10-20(28)32-18-11-16(8-9-17(13)18)31-25-21(26-14(2)27)22(29)23-19(33-25)12-30-24(34-23)15-6-4-3-5-7-15/h3-11,19,21-25,29H,12H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLXEJLPANVWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406611
Record name AC1NJ0IZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55673-91-1
Record name AC1NJ0IZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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